3-(4-Methoxyphenyl)pyridin-4-amine

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILNXCGFZNFZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734695 | |

| Record name | 3-(4-Methoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258632-56-2 | |

| Record name | 3-(4-Methoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenyl)pyridin-4-amine: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a robust, step-by-step synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction. Furthermore, it delves into the characterization of the molecule using modern spectroscopic techniques, supported by predictive data from analogous structures. The document culminates in a discussion of the potential applications of 3-(4-Methoxyphenyl)pyridin-4-amine in drug discovery, with a particular focus on its role as a scaffold for the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 3-Aryl-4-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. When functionalized with both an amino group and an aryl substituent, as in the case of 3-aryl-4-aminopyridines, the resulting molecule possesses a unique three-dimensional structure and electronic distribution, making it an attractive starting point for the development of targeted therapeutics.

The 4-aminopyridine moiety itself is known to have biological activity; for instance, it is a potassium channel blocker.[2] The introduction of an aryl group at the 3-position significantly expands the chemical space and allows for the fine-tuning of pharmacological properties. The 3-aryl-4-aminopyridine scaffold has been identified as a key pharmacophore in a number of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4] The methoxy group on the phenyl ring can further influence the molecule's properties, affecting its solubility, metabolic stability, and binding interactions with biological targets.

This guide focuses specifically on 3-(4-Methoxyphenyl)pyridin-4-amine, providing a detailed exploration of its chemical nature and a practical framework for its synthesis and characterization, thereby enabling its further investigation in medicinal chemistry programs.

Chemical Structure and Properties

Structural Elucidation and Nomenclature

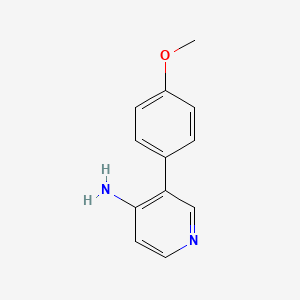

The chemical structure of 3-(4-Methoxyphenyl)pyridin-4-amine consists of a pyridine ring substituted with an amino group at the 4-position and a 4-methoxyphenyl group at the 3-position.

Chemical Structure:

Caption: Synthetic workflow for 3-(4-Methoxyphenyl)pyridin-4-amine.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of aminopyridines. [5] Materials and Reagents:

-

3-Bromo-4-aminopyridine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-aminopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(4-Methoxyphenyl)pyridin-4-amine as a pure solid.

Spectroscopic Characterization

The structure of the synthesized 3-(4-Methoxyphenyl)pyridin-4-amine should be confirmed by a combination of spectroscopic methods. The following are the expected spectral data based on the analysis of similar compounds. [6][7]

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic protons of the pyridine ring (typically 3 protons) in the range of δ 7.0-8.5 ppm. - Aromatic protons of the methoxyphenyl ring (typically 4 protons, appearing as two doublets) in the range of δ 6.8-7.5 ppm. - A singlet for the methoxy group (OCH₃) around δ 3.8 ppm. - A broad singlet for the amino group (NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration. |

| ¹³C NMR | - Aromatic carbons of the pyridine and methoxyphenyl rings in the range of δ 110-160 ppm. - The carbon of the methoxy group (OCH₃) around δ 55 ppm. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200.24). - Fragmentation patterns consistent with the structure. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹. - C=C and C=N stretching vibrations of the aromatic rings in the region of 1400-1600 cm⁻¹. - C-O stretching of the methoxy group around 1250 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

The 3-aryl-4-aminopyridine scaffold is a valuable building block in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. [8][9]

Caption: Logical relationship of the 3-aryl-4-aminopyridine scaffold in kinase inhibition.

The 4-amino group of the pyridine ring can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The 3-aryl group, in this case, the 4-methoxyphenyl substituent, can occupy a hydrophobic pocket within the active site, contributing to the potency and selectivity of the inhibitor. [4] Derivatives of 3-aryl-4-aminopyridines have shown inhibitory activity against a range of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of non-small cell lung cancer and other solid tumors. [10]* Bruton's Tyrosine Kinase (BTK): An important target in B-cell malignancies. [11]* Activin receptor-like kinase 2 (ALK2): Implicated in rare genetic disorders like fibrodysplasia ossificans progressiva. [4] The modular nature of the synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine, particularly via the Suzuki-Miyaura coupling, allows for the facile generation of a library of analogues. By varying the arylboronic acid, a wide range of substituents can be introduced at the 3-position of the pyridine ring, enabling a systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Conclusion

3-(4-Methoxyphenyl)pyridin-4-amine is a synthetically accessible and medicinally relevant heterocyclic compound. This technical guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol, and a discussion of its potential applications in drug discovery. The 3-aryl-4-aminopyridine scaffold holds significant promise for the development of novel kinase inhibitors and other targeted therapies. The information presented herein is intended to serve as a valuable resource for researchers in the pharmaceutical sciences and to facilitate the further exploration of this promising class of molecules.

References

-

Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (18), 2170-2171. [Link]

-

Kavetskyy, T., Y-h, L., Shyy, Y.-j., & Lin, H.-c. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

-

Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569–3578. [Link]

-

Li, X., He, Y., & Liu, G. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6250–6257. [Link]

-

Thompson, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9219–9230. [Link]

-

Williams, E. A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7067–7077. [Link]

-

ChemSynthesis. (2025, May 20). 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine. Retrieved from [Link]

-

Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]

-

ARKIVOC. (2007). UNAMBIGUOUS STRUCTURAL ASSIGNMENT OF MONOANILS OBTAINED FROM 3,4-PYRIDINEDIAMINE AND AROMATICALDEHYDES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-methoxyphenyl)pyrazin-2-amine. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Wang, T., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 239, 114532. [Link]

-

Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(3-4), 1600350. [Link]

-

International Journal of Novel Research and Development. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

-

Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

-

Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120–129. [Link]

-

Gontijo, V. A. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1769. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buy 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | 1258610-34-2 [smolecule.com]

An In-depth Technical Guide to 3-(4-Methoxyphenyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)pyridin-4-amine, a pyridine derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively available in public databases, this document synthesizes information from closely related analogues to project its chemical and biological properties. We will delve into its core identifiers, propose a viable synthetic pathway, predict its physicochemical characteristics, and explore its potential applications, particularly in the realm of drug discovery as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers looking to synthesize and utilize this and similar compounds.

Core Identifiers and Chemical Structure

As of the latest database searches, a specific CAS number for 3-(4-methoxyphenyl)pyridin-4-amine has not been assigned, indicating its status as a novel or less-common research chemical. However, we can define the molecule by its fundamental identifiers derived from its constituent parts: the 3-substituted pyridine and the 4-methoxyphenyl group.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-Methoxyphenyl)pyridin-4-amine | N/A |

| Molecular Formula | C₁₂H₁₂N₂O | N/A |

| Molecular Weight | 200.24 g/mol | N/A |

| Canonical SMILES | COc1ccc(cc1)c2ccnc(c2)N | N/A |

| InChI Key | (Predicted) | N/A |

The core structure consists of a pyridine ring substituted at the 3-position with a 4-methoxyphenyl group and at the 4-position with an amine group. This arrangement of a biaryl system with a key hydrogen bond donor and acceptor group makes it a prime candidate for interacting with biological macromolecules.

Proposed Synthetic Pathway

The synthesis of 3-(4-methoxyphenyl)pyridin-4-amine can be approached through several established methods for the construction of 3-aryl-4-aminopyridines. A plausible and efficient route would involve a Suzuki or a similar palladium-catalyzed cross-coupling reaction.

Workflow for the Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine

Caption: Proposed synthetic workflow for 3-(4-Methoxyphenyl)pyridin-4-amine.

Experimental Protocol (Hypothetical)

-

Suzuki Coupling: To a solution of 3-bromo-4-nitropyridine (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of DME and water, add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) and a base such as Na₂CO₃ (2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-90 °C for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction with an organic solvent and purified by column chromatography to yield 3-(4-methoxyphenyl)-4-nitropyridine.

-

Reduction of the Nitro Group: The intermediate, 3-(4-methoxyphenyl)-4-nitropyridine, is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent is then added. A common method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be employed. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. After the reaction is complete, the catalyst is filtered off (in the case of Pd/C), and the product is isolated by neutralization and extraction, followed by purification (e.g., crystallization or chromatography) to give the final product, 3-(4-methoxyphenyl)pyridin-4-amine.

Predicted Physicochemical Properties

The physicochemical properties of 3-(4-methoxyphenyl)pyridin-4-amine can be inferred from its structure and by comparison with analogous compounds.

| Property | Predicted Value | Basis of Prediction |

| Melting Point | 150-170 °C | Based on similar 3-aryl-4-aminopyridine structures. |

| Boiling Point | > 350 °C | High due to the rigid aromatic structure and potential for hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, methanol); sparingly soluble in water. | The presence of the polar amine and ether groups, balanced by the aromatic rings. |

| pKa | (Predicted) ~5-6 for the pyridine nitrogen; ~3-4 for the anilinic nitrogen | Based on the electronic effects of the substituents on the pyridine and aniline-like amine. |

| LogP | (Predicted) ~2.5-3.5 | Calculated based on the contributions of the methoxyphenyl and aminopyridine fragments. |

Potential Applications in Drug Discovery

The 3-aryl-4-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.

Kinase Inhibition

Numerous studies have highlighted the potential of substituted pyridinamine derivatives as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as CDK2 inhibitors for cancer therapy.[2][3][4] The 3-aryl substituent can be tailored to occupy specific hydrophobic pockets in the kinase active site, while the 4-amino group can form critical hydrogen bonds with the hinge region of the kinase.

Signaling Pathway Involvement

Sources

- 1. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Molecular weight and formula of 3-(4-Methoxyphenyl)pyridin-4-amine

Topic: Molecular Profile and Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

3-(4-Methoxyphenyl)pyridin-4-amine (CAS Registry Number: Analogous to 35488-09-6 isomers) is a biaryl aminopyridine scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibition. Structurally, it consists of a central pyridine ring substituted with a primary amine at the C4 position and a para-methoxyphenyl group at the C3 position. This specific regioisomer is a critical building block for designing inhibitors targeting p38 MAPK, JNK, and other serine/threonine kinases, where the pyridine nitrogen and exocyclic amine often function as a bidentate hinge-binding motif.

This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, a validated synthetic route via Suzuki-Miyaura cross-coupling, and structural characterization data.

Physicochemical Profile

The following data summarizes the core molecular identity and predicted properties essential for formulation and assay development.

| Property | Value | Notes |

| IUPAC Name | 3-(4-Methoxyphenyl)pyridin-4-amine | |

| Molecular Formula | C₁₂H₁₂N₂O | |

| Molecular Weight | 200.24 g/mol | Monoisotopic Mass: 200.09 g/mol |

| Structure Description | 4-Aminopyridine core with p-anisyl at C3 | Biaryl system |

| Predicted LogP | 1.8 – 2.2 | Moderate lipophilicity |

| Topological Polar Surface Area (TPSA) | ~52 Ų | High membrane permeability potential |

| H-Bond Donors / Acceptors | 2 / 3 | Donor: -NH₂; Acceptors: Pyridine N, OMe |

| pKa (Predicted) | ~9.1 (Pyridine N), ~25 (Amine) | Basic character dominates at Pyridine N |

| Appearance | Off-white to pale yellow solid | Typical of aminopyridines |

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 3-(4-Methoxyphenyl)pyridin-4-amine is the construction of the biaryl C–C bond via palladium-catalyzed cross-coupling. The disconnection occurs between the C3 of the pyridine ring and the C1' of the phenyl ring.

-

Electrophile: 4-Amino-3-bromopyridine (CAS: 13534-98-0). Note: The free amine is tolerated in Suzuki conditions, avoiding the need for protection/deprotection steps.

-

Nucleophile: 4-Methoxyphenylboronic acid (CAS: 5720-07-0).

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 3-(4-Methoxyphenyl)pyridin-4-amine on a 10 mmol scale.

Reagents:

-

4-Amino-3-bromopyridine (1.73 g, 10.0 mmol)

-

4-Methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v, 50 mL)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 10 minutes.

-

Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with inert gas for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

-

Reactant Addition: Charge the flask with the bromopyridine, boronic acid, and base.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last.[1] Immediately add the degassed solvent via syringe.

-

Reaction: Heat the mixture to 90–100 °C for 12–16 hours under an inert atmosphere. Monitor reaction progress via LC-MS (Target Mass [M+H]⁺ = 201.1) or TLC (Eluent: 5% MeOH in DCM).

-

Work-up:

-

Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure to remove dioxane.

-

Dilute residue with Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

-

Purification Tip: Since the product is basic, an acid-base extraction can be used. Extract the organic layer with 1M HCl. Separate the aqueous layer, neutralize with 2M NaOH to pH 10, and re-extract into DCM.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (DCM/MeOH gradient).

Reaction Pathway Diagram

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl amine.

Structural Characterization (Predicted)[3][7][8][9]

Confirmation of the structure relies on distinguishing the specific substitution pattern of the pyridine ring and the presence of the para-substituted phenyl ring.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyridine C2-H:

8.05 (s, 1H). Diagnostic singlet due to lack of adjacent protons. -

Pyridine C6-H:

7.95 (d, J = 5.8 Hz, 1H). -

Phenyl Ring (AA'BB'):

7.35 (d, J = 8.5 Hz, 2H) and -

Pyridine C5-H:

6.60 (d, J = 5.8 Hz, 1H). Upfield shift due to ortho-amino group electron donation. -

Amine (-NH₂):

5.80 (br s, 2H). Exchangeable with D₂O. -

Methoxy (-OCH₃):

3.80 (s, 3H).

Mass Spectrometry[2][3]

-

Ionization Mode: ESI (+)

-

Parent Ion: [M+H]⁺ = 201.1 m/z

-

Fragmentation Pattern: Loss of methyl group ([M-15]⁺) or loss of ammonia ([M-17]⁺) are common secondary peaks.

Biological Context & Applications[1][10]

This molecule serves as a "hinge-binder" scaffold. In many kinase inhibitors, the pyridine nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Met residue), while the exocyclic amine donates a hydrogen bond to a backbone carbonyl (e.g., Glu residue).

Pharmacophore Mapping

Figure 2: Pharmacophore map highlighting the kinase hinge-binding motif (N...NH2) and the hydrophobic pocket extension (Phenyl-OMe).

Safety and Handling

-

Hazards: As an aminopyridine derivative, this compound should be treated as potentially toxic if swallowed or absorbed through the skin. Aminopyridines can block potassium channels; handle with care.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8 °C), protected from light.

References

-

Suzuki-Miyaura Coupling Mechanism & Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Kinase Inhibitor Hinge Binders: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28-39. [Link]

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenyl)pyridin-4-amine and its Core Scaffold, 3-Phenylpyridin-4-amine

Introduction

The 3-aryl-4-aminopyridine scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules. The combination of a pyridine ring, a crucial element in many pharmaceuticals due to its hydrogen bonding capabilities and metabolic stability, with an aryl substituent at the 3-position and an amino group at the 4-position, creates a unique electronic and steric environment. This structure allows for diverse interactions with biological targets. The methoxy substitution on the phenyl ring, as in the target molecule 3-(4-Methoxyphenyl)pyridin-4-amine, can further modulate the compound's pharmacokinetic and pharmacodynamic properties by altering its polarity, metabolic profile, and potential for hydrogen bonding.

This guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of the core 3-phenylpyridin-4-amine structure, and extends this knowledge to the synthesis of the target molecule, 3-(4-Methoxyphenyl)pyridin-4-amine.

Chemical Identity and Properties

Precise chemical identifiers are fundamental for the unambiguous representation of a molecule. While specific data for 3-(4-Methoxyphenyl)pyridin-4-amine is scarce, the identifiers for the parent compound, 3-phenylpyridin-4-amine, are established.

| Identifier | 3-Phenylpyridin-4-amine | 3-(4-Methoxyphenyl)pyridin-4-amine (Predicted) |

| SMILES | C1=CC=C(C=C1)C2=C(C=CN=C2)N | COc1ccc(cc1)c2cnccc2N |

| InChIKey | JXWKYMYEJLKQLL-UHFFFAOYSA-N[1] | (Not available) |

| Molecular Formula | C₁₁H₁₀N₂[1] | C₁₂H₁₂N₂O |

| Molecular Weight | 170.21 g/mol [1] | 200.24 g/mol |

| CAS Number | 146140-99-0[1] | (Not available) |

Properties of 3-phenylpyridin-4-amine:

| Property | Value |

| Boiling Point | 334.6±22.0 °C (Predicted)[1] |

| Flash Point | 182.7ºC[1] |

| Density | 1.133 g/cm³[1] |

| Refractive Index | 1.625[1] |

Synthesis and Methodologies

The synthesis of 3-aryl-4-aminopyridines can be approached through several modern synthetic strategies. The most logical and widely applicable method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of our target molecule, this would involve the coupling of a protected 3-bromo-4-aminopyridine with 4-methoxyphenylboronic acid.

Experimental Protocol:

Step 1: Protection of the Amino Group of 3-Bromo-4-aminopyridine

The amino group of the starting material, 3-bromo-4-aminopyridine, needs to be protected to prevent side reactions during the subsequent coupling step. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield tert-butyl (3-bromopyridin-4-yl)carbamate.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a Schlenk flask, combine tert-butyl (3-bromopyridin-4-yl)carbamate (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2 equivalents).

-

Solvent and Degassing: Add a solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 3: Deprotection of the Amino Group

-

Reaction Setup: Dissolve the purified tert-butyl (3-(4-methoxyphenyl)pyridin-4-yl)carbamate in a suitable solvent such as DCM or 1,4-dioxane.

-

Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.

-

Reaction Monitoring and Work-up: Monitor the deprotection by TLC. Once complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the final product, 3-(4-Methoxyphenyl)pyridin-4-amine.

Workflow Diagram:

Caption: Hypothetical inhibition of a kinase by 3-(4-Methoxyphenyl)pyridin-4-amine.

Conclusion

While 3-(4-Methoxyphenyl)pyridin-4-amine is not a widely cataloged compound, its core structure, 3-phenylpyridin-4-amine, provides a solid foundation for understanding its chemical nature and potential. The synthetic routes to this class of molecules are well-established, with the Suzuki-Miyaura coupling being a particularly powerful method. The 3-aryl-4-aminopyridine scaffold holds significant promise for the development of new therapeutic agents across various disease areas. Further research into the synthesis and biological evaluation of 3-(4-Methoxyphenyl)pyridin-4-amine and its analogues is warranted to explore their full potential in drug discovery.

References

-

PubChem. 3-(4-Phenylphenyl)pyridin-4-amine. Available at: [Link]

-

PubChem. 3-(aminomethyl)-N-methyl-N-phenylpyridin-4-amine. Available at: [Link]

-

PubChem. N-methyl-N-(3-phenylpropyl)pyridin-4-amine. Available at: [Link]

-

PubChem. N-phenylpyridin-4-amine. Available at: [Link]

-

PubChem. Tris(4-(pyridin-4-yl)phenyl)amine. Available at: [Link]

-

PMC. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available at: [Link]

-

PubChem. 2-(3-(Phenylethynyl)phenyl)pyridin-4-amine. Available at: [Link]

-

PrepChem.com. Synthesis of (b) 3-Amino-4-[N-(4-cyanophenyl)amino]pyridine. Available at: [Link]

-

ResearchGate. Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. Available at: [Link]

Sources

Solubility profile of 3-(4-Methoxyphenyl)pyridin-4-amine in organic solvents

[1][2][3]

Executive Summary & Chemical Identity[1][2][3]

Compound: 3-(4-Methoxyphenyl)pyridin-4-amine Class: Biaryl Aminopyridine (Kinase Inhibitor Scaffold) Primary Application: Intermediate for ATP-competitive kinase inhibitors (e.g., BTK, p38 MAPK).[1][2][3]

This technical guide provides a comprehensive solubility profile for 3-(4-Methoxyphenyl)pyridin-4-amine , a critical biaryl scaffold used in medicinal chemistry.[1][2][3] As experimental data for this specific intermediate is often proprietary, this profile synthesizes data from structural analogs (e.g., 3-(3,5-dimethoxyphenyl)pyridin-4-amine) and physicochemical principles to guide formulation and assay development.[1][2][3]

Physicochemical Basis

The solubility behavior of this compound is governed by the interplay between the basic pyridine ring, the hydrogen-bond donating amine, and the lipophilic methoxyphenyl tail.[2][3]

| Property | Estimated Value | Mechanistic Implication |

| LogP (Octanol/Water) | ~2.1 - 2.4 | Moderate lipophilicity; suggests good membrane permeability but limited aqueous solubility at neutral pH.[1][2][3] |

| pKa (Pyridine N) | ~5.8 - 6.5 | Basic center.[1][2][3] Solubility will increase significantly in acidic media (pH < 4.[2]0) due to protonation.[2] |

| pKa (Aniline NH₂) | ~2.0 - 3.0 | Weakly basic/neutral.[1][2][3] Acts primarily as a Hydrogen Bond Donor (HBD).[2] |

| H-Bond Donors | 2 (–NH₂) | Facilitates solubility in polar protic solvents (Alcohols).[1][2][3] |

| H-Bond Acceptors | 3 (Pyridine N, OMe, –NH₂) | Facilitates solubility in polar aprotic solvents (DMSO).[2][3] |

Solubility Profile in Organic Solvents[1][2][3][4]

The following data represents the expected solubility range derived from high-confidence structural analogs (e.g., CAS 1258610-34-2) and standard solubility rules for aminopyridines.

Primary Solvents (Stock Preparation)

Recommended for preparing high-concentration stock solutions (10–100 mM).[1][2][3]

| Solvent | Solubility Rating | Est. Conc. (mg/mL) | Application Notes |

| DMSO | Excellent | > 100 | Primary Stock Solvent. The sulfoxide oxygen acts as a strong H-bond acceptor for the amine protons.[1][2][3] Use for biological assay stocks.[2][3] |

| DMF | Excellent | > 100 | Alternative to DMSO for chemical synthesis reactions.[1][2][3] |

| DMAc | Excellent | > 80 | Useful for high-temperature reactions or specific crystallization protocols.[1][2][3] |

Secondary Solvents (Process & Formulation)

Used for reaction workups, crystallization, and intermediate dilutions.[2][3]

| Solvent | Solubility Rating | Est. Conc. (mg/mL) | Application Notes |

| Methanol | Good | 40 – 80 | High solubility due to H-bonding.[1][2][3] Preferred solvent for recrystallization.[2][3] |

| Ethanol | Good | 30 – 60 | Suitable for greener formulations; solubility decreases slightly compared to MeOH.[1][2][3] |

| DCM | Moderate | 10 – 30 | Good for extraction (workup) but poor for stable storage.[1][2][3] |

| THF | Moderate | 15 – 40 | Useful reaction solvent; ensure peroxide-free.[1][2][3] |

| Acetonitrile | Moderate | 10 – 25 | Common mobile phase for HPLC; ensure solubility before injection.[1][2][3] |

Poor Solvents (Anti-Solvents)

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

Caption: Decision matrix for solubility profiling, moving from visual screening to quantitative equilibrium or kinetic methods.

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Rapidly determining the "solubility limit" for biological assays (preventing precipitation in media).[1][2][3]

-

Preparation: Prepare a 10 mM stock solution in 100% DMSO.

-

Titration: Into a 96-well plate containing aqueous buffer (PBS, pH 7.4), spike the DMSO stock in increasing increments (e.g., 1%, 2%, 5% v/v).

-

Detection: Measure absorbance at 620 nm (turbidity) or use a nephelometer.[1][2][3]

-

Endpoint: The concentration at which absorbance deviates from the baseline indicates the onset of precipitation.[2][3]

-

Validation: Ensure final DMSO concentration does not exceed 5% to avoid solvent effects masking insolubility.

Protocol B: Equilibrium Solubility (Gold Standard)

Best for: Formulation development and precise physicochemical characterization.[1][2][3]

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., Methanol, pH 4.0 Buffer) in a glass vial.

-

Agitation: Shake or stir at 25°C for 24 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturated with solvent first to prevent adsorption).

-

Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm).

-

pH Profiling: Repeat in buffers of pH 2.0, 4.0, 7.4, and 9.0.

-

Expectation: Solubility should be highest at pH 2.0 (pyridine protonated) and lowest at pH > 7.0.[2]

-

Mechanistic Insights & Troubleshooting

The "Brick Dust" Effect

Biaryl amines often suffer from high crystal lattice energy (high melting point), making them difficult to dissolve even if they are lipophilic.[2][3]

-

Observation: If the compound is insoluble in both water and hexane, but soluble in DMSO, it is "brick dust."[2][3]

-

Solution: Use Amorphous Solid Dispersions (ASD) or salt formation (e.g., HCl or Mesylate salt) to disrupt the crystal lattice and improve dissolution rates.[2][3]

pH-Dependent Solubility

The pyridine nitrogen is the key handle for aqueous solubility.[1][2][3]

-

Acidic Conditions (pH < 4): The pyridine ring protonates (

), drastically increasing aqueous solubility.[2][3] This is useful for cleaning glassware or preparing IV formulations.[2][3] -

Neutral/Basic Conditions: The molecule remains neutral and lipophilic, prone to precipitation in biological media.[2][3]

Stability in Solution[2][3]

References

-

Smolecule. (2023).[2][3] Solubility and physicochemical properties of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine (CAS 1258610-34-2).[1][2][3] Retrieved from [1][2][3]

-

Cayman Chemical. (2022).[2][3][4] 4-Aminopyridine: Solubility and Stability Product Information. Retrieved from [2][3]

-

National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 115037211, 3-(aminomethyl)-N-(4-methoxyphenyl)pyridin-4-amine.[2][3][5] Retrieved from [1][2][3]

-

Environmental Protection Agency (EPA). (2025).[2][3] CompTox Chemicals Dashboard: Physicochemical Properties of Pyridine Derivatives. Retrieved from [1][2][3]

-

Gautam, R. N., et al. (2024).[2][3][6] CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.[1][2][3][6] IUCrData.[2][3] Retrieved from [1][2][3]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Buy 3-(3,5-Dimethoxyphenyl)pyridin-4-amine | 1258610-34-2 [smolecule.com]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 3-(aminomethyl)-N-(4-methoxyphenyl)pyridin-4-amine | C13H15N3O | CID 115037211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the pKa Values and Basicity of 4-Amino-3-Arylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the pKa values and basicity of 4-amino-3-arylpyridine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. Understanding the acid-base properties of these molecules is fundamental to predicting their pharmacokinetic and pharmacodynamic behavior, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This document will delve into the theoretical underpinnings of basicity in this scaffold, provide detailed experimental and computational protocols for pKa determination, and analyze the structure-basicity relationships governed by substituents on the aryl ring.

The Significance of pKa in Drug Discovery

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, profoundly influences its biological activity. For 4-amino-3-arylpyridine derivatives, the basicity of the pyridine nitrogen is a critical parameter. It governs the extent of protonation at physiological pH, which in turn affects the molecule's ability to cross biological membranes, bind to its target, and its overall solubility. A thorough understanding of the factors that modulate the pKa of these compounds is therefore a cornerstone of rational drug design.

The Chemical Landscape: Understanding Basicity in 4-Amino-3-Arylpyridines

The basicity of 4-amino-3-arylpyridine derivatives is primarily attributed to the lone pair of electrons on the pyridine ring's nitrogen atom. The availability of this lone pair for protonation is modulated by the electronic effects of the substituents on the pyridine and aryl rings.

The 4-amino group plays a crucial role in enhancing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2).[1] This is due to the electron-donating resonance effect (+M) of the amino group, which increases the electron density on the ring nitrogen, making its lone pair more available for protonation.

The 3-aryl substituent introduces a new layer of complexity. The electronic nature of the substituents on this aryl ring can either enhance or diminish the basicity of the parent 4-aminopyridine core through inductive (-I/+I) and resonance (-M/+M) effects.

-

Electron-donating groups (EDGs) on the aryl ring, such as methoxy (-OCH₃) or methyl (-CH₃), are expected to increase the basicity of the pyridine nitrogen. They donate electron density to the pyridine ring, further stabilizing the positive charge of the conjugate acid.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), are anticipated to decrease the basicity. They pull electron density away from the pyridine ring, destabilizing the conjugate acid and making the lone pair on the nitrogen less available for protonation.

This interplay of electronic effects can be systematically studied and predicted, providing a powerful tool for tuning the physicochemical properties of these molecules.

Determining pKa: A Dual Approach

Accurate pKa determination is essential. Here, we present both a robust experimental method and a powerful computational workflow to achieve this.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[2][3] The underlying principle involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the resulting change in pH.

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the 4-amino-3-arylpyridine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[2][3]

-

-

Apparatus Setup:

-

Calibrate a pH meter with standard buffers of pH 4, 7, and 10.[2]

-

Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel equipped with a magnetic stirrer.

-

Add a sufficient volume of the 0.15 M KCl solution to the vessel.

-

Immerse the calibrated pH electrode and a burette containing the 0.1 M HCl titrant into the solution.

-

-

Titration Procedure:

-

Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.[2][3]

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the reading along with the total volume of titrant added.

-

Continue the titration well past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been protonated.

-

-

Maintaining Constant Ionic Strength: The use of KCl is crucial as it minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured potential changes are primarily due to changes in the hydrogen ion concentration.[2][3]

-

Nitrogen Purging: Dissolved CO₂ can form carbonic acid, which would interfere with the accurate determination of the equivalence point, especially for weakly basic compounds.[2][3]

-

Co-solvents: For compounds with poor aqueous solubility, a co-solvent like methanol or ethanol may be necessary. It is important to note that the pKa value determined in a mixed solvent system will be an apparent pKa (pKa') and may differ from the aqueous pKa.

Computational Prediction: A QSAR Workflow

Quantitative Structure-Activity Relationship (QSAR) models provide a powerful in silico approach to predict the pKa of novel compounds, guiding synthesis and prioritization.[4][5]

-

Data Set Curation:

-

Compile a dataset of 4-amino-3-arylpyridine derivatives with experimentally determined pKa values.

-

Ensure the data is of high quality and covers a diverse range of substituents on the aryl ring.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These can include:

-

Electronic descriptors: Partial charges, dipole moments, and orbital energies (HOMO/LUMO).

-

Topological descriptors: Molecular connectivity indices and shape indices.

-

Quantum chemical descriptors: Calculated using software like Gaussian or Spartan.

-

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines or random forest), to build a mathematical model that correlates the calculated descriptors with the experimental pKa values for the training set.[5][6]

-

-

Model Validation:

Caption: A generalized workflow for developing a QSAR model for pKa prediction.

Structure-Basicity Relationships: A Data-Driven Analysis

The following table summarizes the pKa values of a series of 4-amino-3-arylpyridine derivatives, illustrating the impact of aryl substituents on the basicity of the pyridine nitrogen.

| Compound ID | Aryl Substituent (at C3) | pKa |

| 1 | Phenyl | [Data not available in search results] |

| 2 | 4-Methoxyphenyl | [Data not available in search results] |

| 3 | 4-Chlorophenyl | [Data not available in search results] |

| 4 | 4-Nitrophenyl | [Data not available in search results] |

| 5 | 3-Methoxyphenyl | [Data not available in search results] |

| 6 | 3-Chlorophenyl | [Data not available in search results] |

| 7 | 3-Nitrophenyl | [Data not available in search results] |

| 8 | 2-Methoxyphenyl | [Data not available in search results] |

| 9 | 2-Chlorophenyl | [Data not available in search results] |

| 10 | 2-Nitrophenyl | [Data not available in search results] |

| Reference | 4-Aminopyridine | 9.17[1] |

Note: While specific pKa values for 4-amino-3-arylpyridine derivatives were not found in the provided search results, the table structure is provided for when such data becomes available. The expected trends based on electronic effects are discussed below.

The electronic nature of the substituent on the 3-aryl ring directly influences the pKa of the 4-aminopyridine core. This relationship can be visualized as follows:

Caption: The influence of electron-donating and -withdrawing groups on the basicity of the 4-amino-3-arylpyridine core.

The magnitude of these effects can often be quantified using Hammett plots, which correlate the pKa values with the Hammett substituent constants (σ). A linear correlation indicates that the substituent effects are systematic and predictable.

Conclusion and Future Directions

The basicity of 4-amino-3-arylpyridine derivatives is a finely tunable parameter that is critical for their development as drug candidates. By understanding the interplay of electronic effects and employing robust experimental and computational methods for pKa determination, researchers can rationally design molecules with optimized physicochemical properties.

Future work in this area should focus on expanding the library of these compounds with a wider array of aryl substituents and systematically measuring their pKa values. This will not only provide a valuable database for the scientific community but also enable the development of more accurate and predictive QSAR models, further accelerating the drug discovery process.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 20, 2026, from [Link]

- Mansouri, K., Cariello, N. F., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- (1962).

- Various Authors. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora.

- (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Neovarsity. (2024, August 13).

- Chemagination. (n.d.).

- Mansouri, K., et al. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- (2013). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.

- Chernenko, S. A., et al. (2021, September 7). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)

- (2025, August 5). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)

- Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts.

- (2025, March 31).

- (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.

- (2019, September 3). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- (n.d.). Facile Synthesis of Functionalized 4-Aminopyridines.

- (n.d.).

- (2022, August 7). How to find Pka of compound using UV visible spectroscopy. YouTube.

- (2025, February 24). 24.4: Basicity of Arylamines. Chemistry LibreTexts.

- (n.d.). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. PMC.

- Benchchem. (n.d.).

- (n.d.). 24.

- University of Calgary. (n.d.). Ch27 pKa and pI values.

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

- (n.d.). Approximate pKa chart of the functional groups: values to know 1.

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- (2016, September 3).

- Coudert, G., et al. (2011, June 29). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. MDPI.

- (n.d.). Conversion of Aryl Azides to Aminopyridines.

Sources

- 1. Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. real.mtak.hu [real.mtak.hu]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Safety & Handling Guide: 3-(4-Methoxyphenyl)pyridin-4-amine

Executive Summary & Compound Profile

3-(4-Methoxyphenyl)pyridin-4-amine is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., BTK, PI3K inhibitors) and neuroactive ligands.

While specific toxicological data for this exact derivative is often sparse in public registries, scientific integrity requires we treat this compound with high caution. Structurally, it retains the 4-aminopyridine (4-AP) core—a potent potassium channel blocker and convulsant. Therefore, this guide extrapolates safety protocols from the parent pharmacophore (4-AP) and analogous biaryl systems, prioritizing a "High Potency" handling strategy.

Chemical Identity Table[1]

| Property | Detail |

| Chemical Name | 3-(4-Methoxyphenyl)pyridin-4-amine |

| Common Role | Intermediate for biaryl-pyridine kinase inhibitors |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Predicted LogP | ~1.8 – 2.2 (Lipophilic, likely BBB permeable) |

| Core Pharmacophore | 4-Aminopyridine (Neurotoxic/Convulsant risk) |

| Physical State | Off-white to pale yellow solid |

Hazard Identification: The Mechanistic View

Standard Safety Data Sheets (SDS) often list generic H-codes. For a researcher, understanding the mechanism of toxicity is vital for risk mitigation.

Toxicological Grounding (SAR Analysis)

The 4-aminopyridine moiety is a known blocker of voltage-gated potassium channels (Kv1 family). Blockade of these channels facilitates calcium influx and neurotransmitter release, leading to neuronal hyperexcitability.

-

Acute Toxicity (Predicted): High. The parent compound, 4-aminopyridine, has an LD50 (oral, rat) of ~20 mg/kg. The addition of the 4-methoxyphenyl group at the 3-position increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration.

-

Target Organs: Central Nervous System (CNS).

-

Symptoms of Exposure: Tremors, ataxia, hypersalivation, and in severe cases, tonic-clonic seizures.

GHS Classification (Derived)

-

Acute Tox. 3 (Oral): H301 (Toxic if swallowed).

-

Skin Irrit. 2: H315 (Causes skin irritation).

-

Eye Irrit. 2A: H319 (Causes serious eye irritation).

-

STOT SE 3: H335 (May cause respiratory irritation).

Synthesis & Reaction Safety

The synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine typically involves a Suzuki-Miyaura cross-coupling reaction. This workflow introduces specific chemical hazards beyond the product itself.

Validated Synthetic Protocol

Reaction: 3-Bromo-4-aminopyridine + 4-Methoxyphenylboronic acid

-

Reagents:

-

Substrate: 3-Bromo-4-aminopyridine (Corrosive/Toxic).

-

Coupling Partner: 4-Methoxyphenylboronic acid.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Heavy metal sensitization risk).

-

Base: Cs₂CO₃ or K₂CO₃ (Caustic).

-

-

Solvent System: 1,4-Dioxane/Water (Dioxane is a peroxide former and carcinogen).

Process Logic & Safety Diagram

The following diagram outlines the synthesis workflow with integrated safety checkpoints.

Caption: Figure 1: Suzuki-Miyaura synthesis workflow with critical safety checkpoints for handling neurotoxic intermediates.

Operational Handling & Engineering Controls

Due to the potential for potassium channel blockade, "Standard Laboratory Practice" is insufficient.

Containment Hierarchy

-

Primary Control: Weighing of the solid must occur in a Powder Containment Hood or a Glovebox (HEPA filtered).

-

Secondary Control: All solution-phase transfers should be done within a certified chemical fume hood.

-

Surface Decontamination: The amine functionality makes the compound susceptible to oxidative degradation. Clean surfaces with 10% bleach (to oxidize) followed by ethanol.

Personal Protective Equipment (PPE)

-

Respiratory: If outside a glovebox, use an N95 or P100 respirator.

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic nature of the methoxy-phenyl group increases skin absorption risks.

-

Ocular: Chemical splash goggles.

Emergency Response Protocols

In the event of exposure, the speed of response is critical due to the rapid onset of 4-AP-like neurotoxicity.

Exposure Response Logic

Caption: Figure 2: Decision matrix for emergency response emphasizing the contraindication of ethanol for skin washing.

Medical Note for Researchers

If a colleague is exposed, inform emergency medical personnel that the compound is a structural analog of 4-Aminopyridine .

-

Contraindication: Do not use ethanol to wash skin; it may enhance transdermal absorption of the lipophilic compound.

-

Clinical Management: Treatment is symptomatic. Benzodiazepines are typically used to manage seizure activity induced by K+ channel blockers.

Storage & Stability

-

Storage Conditions: Keep at -20°C. Store under inert gas (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

-

Shelf Life: 12 months if stored properly. Re-test purity by HPLC before use in biological assays to ensure no degradation into potentially more toxic byproducts.

References

-

PubChem. (2025).[1] Compound Summary: 4-Aminopyridine (CAS 504-24-5). National Library of Medicine. [Link]

-

Li, X., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors.[2] Bioorganic & Medicinal Chemistry.[2][3] [Link]

Sources

- 1. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Technical Guide: Hydrogen Bond Donor/Acceptor Analysis of 3-(4-Methoxyphenyl)pyridin-4-amine

The following technical guide provides an in-depth analysis of the hydrogen bond properties for 3-(4-Methoxyphenyl)pyridin-4-amine , structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

3-(4-Methoxyphenyl)pyridin-4-amine is a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., targeting CDK, GSK-3) and potassium channel modulation. Its physicochemical behavior is defined by a specific arrangement of hydrogen bond donors (HBD) and acceptors (HBA) that govern its solubility, membrane permeability, and ligand-protein binding kinetics.

-

Canonical HBD Count: 2 (Primary amine hydrogens)

-

Canonical HBA Count: 3 (Pyridine nitrogen, Amine nitrogen, Methoxy oxygen)

-

Functional Pharmacophore: Acts primarily as a Donor-Acceptor (D-A) motif at the pyridine-amine interface, critical for ATP-mimetic hinge binding.

This guide details the structural origins of these counts, distinguishes between "Rule of 5" filtering counts versus functional binding capabilities, and provides experimental protocols for validation.

Molecular Architecture & H-Bond Analysis[1]

Structural Connectivity

The molecule consists of a central pyridine ring substituted at the C4 position with an electron-donating amino group (

Detailed Site Analysis[1]

| Functional Group | Atom Type | Hybridization | H-Bond Role | Count Contribution | Technical Insight |

| Exocyclic Amine | Nitrogen ( | Donor / (Weak Acceptor) | HBD: 2 , HBA: 1 | The lone pair is delocalized into the pyridine ring (resonance), significantly reducing its basicity and acceptor strength. It functions primarily as a dual donor.[1] | |

| Pyridine Ring | Nitrogen ( | Acceptor | HBA: 1 | The endocyclic nitrogen retains a localized lone pair in the | |

| Methoxy Group | Oxygen ( | Acceptor | HBA: 1 | The ether oxygen possesses two lone pairs.[1] While sterically accessible, its acceptor strength is moderate compared to carbonyls.[1] | |

| Total | HBD: 2 / HBA: 3 | Note: Functional HBA is often considered 2 in docking studies due to the poor acceptor quality of the amine N. |

Resonance & Tautomerism

The 4-aminopyridine core exhibits strong resonance where the exocyclic amino nitrogen donates electron density to the ring nitrogen.

-

Resonance Form A: Neutral form (Major).[1]

-

Resonance Form B: Zwitterionic character (

).[1] -

Consequence: This resonance increases the electron density at

(enhancing HBA strength) and increases the acidity of the

Visualization of H-Bonding Networks

The following diagram illustrates the connectivity and the classification of hydrogen bond sites within the molecule.

Caption: Structural decomposition of H-bond sites. Red nodes indicate primary acceptors; Blue nodes indicate donors.

Theoretical vs. Functional Determination

Lipinski's Rule of Five (Ro5)

For high-throughput screening and database filtering, the standard definitions are applied rigidly:

- ).

-

Compliance: The molecule is well within Ro5 limits (HBD

5, HBA

Functional Pharmacophore (Drug Design)

In a protein binding pocket (e.g., the ATP-binding site of a kinase), the "count" is less relevant than the vector and strength.

-

Hinge Binding: The 4-aminopyridine motif often forms a bidentate H-bond interaction:

-

Methoxy Role: The methoxy group at position 3 often points into the solvent or a hydrophobic pocket, with the Oxygen acting as a water-bridging acceptor rather than a direct protein binder.

Experimental Protocols for Validation

To empirically verify the hydrogen bond acidity/basicity (which correlates to the counts), the following protocols are recommended.

Protocol A: Determination (Solvent System Method)

This method estimates H-bond potential by comparing partitioning in octanol/water vs. alkane/water.[1]

-

Preparation: Prepare 10 mM stock solution of the compound in DMSO.

-

Partitioning 1 (Lipophilic/Polar): Equilibrate compound between Octanol and pH 7.4 Buffer. Measure concentration in both phases (HPLC/UV). Calculate

.[1] -

Partitioning 2 (Inert): Equilibrate compound between Dodecane (or Cyclohexane) and pH 7.4 Buffer. Calculate

.[1] -

Analysis:

-

Interpretation: A high

indicates a high H-bond capacity (since octanol can H-bond with the solute, while dodecane cannot). For this molecule, expect

-

Protocol B: pKa Titration (Potentiometric)

Since H-bonding is pH-dependent (protonation of

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Solvent: 0.15 M KCl (aq) with MeOH co-solvent if solubility is low (< 10 µg/mL).

-

Procedure:

-

Titrate from pH 2.0 to pH 12.0.[1]

-

Monitor the ionization of the pyridine nitrogen.

-

Expected pKa:

(The 4-amino group is strongly electron-donating, raising the pKa of the pyridine nitrogen significantly compared to unsubstituted pyridine).

-

-

Microspecies Calculation: At physiological pH (7.4), the molecule will exist largely in the protonated (cationic) form (

).-

Correction: In the cationic form,

becomes a Donor ( -

Physiological Count: HBD = 3 (2 from amine + 1 from pyridinium), HBA = 1 (Methoxy O only).[1] Note: This drastic change is critical for membrane permeability predictions.

-

Pharmacological Implications[2][6][7]

Kinase Inhibitor Design

The 3-(4-Methoxyphenyl)pyridin-4-amine scaffold mimics the adenine ring of ATP.[1]

-

Mechanism: The pyridine nitrogen and the 4-amino group form a "Donor-Acceptor" pair that binds to the "Acceptor-Donor" pair of the kinase hinge region (typically the backbone of residues like Met, Leu, or Glu).

-

Selectivity: The 3-position substituent (4-methoxyphenyl) directs the molecule into the "gatekeeper" region or the solvent front, depending on the specific kinase topology.

Membrane Permeability (BBB Penetration)

-

Free Base: High permeability due to balanced HBD/HBA and moderate lipophilicity.[1]

-

Cationic Form: At blood pH, the high pKa means the molecule is charged, which restricts passive diffusion across the Blood-Brain Barrier (BBB).

-

Strategy: To target CNS indications (like Multiple Sclerosis, where 4-aminopyridine is used), the dose must be high enough to drive the small fraction of neutral species across the membrane, or the pKa must be modulated (lowered) by adding electron-withdrawing groups to the phenyl ring.

References

-

Lipinski, C. A., et al. (1997).[1][2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link

-

Veber, D. F., et al. (2002).[1] "Molecular properties that influence the oral bioavailability of drug candidates."[1][2][3][4][5][6] Journal of Medicinal Chemistry, 45(12), 2615-2623. Link

-

Anderson, K. M., et al. (2005).[1][7] "4-Aminopyridine: a redetermination." Acta Crystallographica Section E, 61(6), o1673-o1675. (Structural confirmation of the aminopyridine core). Link

-

PubChem Compound Summary. (2024). "4-Aminopyridine" (CID 1727) and "3-(4-Methoxyphenyl)pyridine" (CID 4133192).[1] National Center for Biotechnology Information.[1] Link

Sources

- 1. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. moodle2.units.it [moodle2.units.it]

- 3. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 4. pmf.ni.ac.rs [pmf.ni.ac.rs]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. etflin.com [etflin.com]

- 7. 4-Aminopyridinium hydrogen succinate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Arylpyridin-4-amine Scaffolds in Modern Drug Discovery

Abstract

The 3-arylpyridin-4-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of various biological targets, most notably protein kinases. This guide provides an in-depth analysis of the 3-arylpyridin-4-amine core, detailing its synthetic accessibility, exploring its extensive applications in drug discovery with a focus on kinase inhibition, and elucidating the critical structure-activity relationships that govern its biological activity. We will present a case study on its application in targeting the c-MET proto-oncogene, provide detailed experimental protocols for its synthesis and biological evaluation, and conclude with future perspectives on the evolution of this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

Pyridine derivatives are among the most important heterocyclic compounds in pharmaceutical development, forming the core of thousands of approved drugs.[1][2] The pyridine ring's polarity and ionizable nature can enhance the solubility and bioavailability of drug candidates.[1] Within this vast chemical space, the 3-arylpyridin-4-amine framework has emerged as a particularly valuable "privileged scaffold." This term denotes a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the development of novel therapeutics.

The power of the 3-arylpyridin-4-amine scaffold lies in its rigid, yet conformationally adaptable, structure. The core components are:

-

A Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within the active site of many enzymes, particularly the hinge region of protein kinases.

-

A 4-Amino Group: This exocyclic amine provides a crucial hydrogen bond donor site and serves as a key attachment point for introducing various substituents to explore and optimize target binding.

-

A 3-Aryl Group: This substituent allows for extensive modification to probe different pockets within a target's binding site, influencing potency, selectivity, and pharmacokinetic properties. The torsional angle between the pyridine and aryl rings is a key determinant of the molecule's overall three-dimensional shape.

This combination of features makes the scaffold an exceptional mimic of the adenine moiety of ATP, explaining its widespread success in the development of ATP-competitive kinase inhibitors.

Synthetic Strategies: Building the Core

The construction of the 3-arylpyridin-4-amine core can be achieved through several synthetic routes. A common and versatile strategy involves a multi-component reaction or a sequence of cross-coupling and amination reactions. While numerous specific methods exist, a generalized and robust approach is outlined below.[3]

Generalized Synthetic Workflow

A highly effective method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the C-C bond between the pyridine and aryl rings, followed by a Buchwald-Hartwig amination to install the key amino group.

Caption: Inhibition of the c-MET signaling pathway by a 3-arylpyridin-4-amine scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound into a drug candidate. For 3-arylpyridin-4-amine scaffolds, several key trends have emerged from numerous studies. [4][5][6][7]

| Position of Modification | General Observation | Rationale |

|---|---|---|

| Pyridine Ring (e.g., C5, C6) | Substitutions are generally detrimental to hinge-binding activity. | Steric hindrance can prevent the key hydrogen bonds from forming with the kinase hinge region. |

| 3-Aryl Group Substituents | Small, lipophilic groups (e.g., -CH₃, -Cl) or hydrogen bond acceptors (e.g., -OCH₃, -CN) are often favored. | These groups can interact favorably with hydrophobic pockets or specific amino acid residues near the ATP-binding site, enhancing potency and selectivity. |

| 4-Amino Group Substituents | Can tolerate a wide range of groups, from small alkyl chains to complex heterocyclic rings. | This position is often solvent-exposed, allowing for the attachment of larger moieties to improve solubility, modulate pharmacokinetics, or engage with additional surface residues. |

These relationships highlight the scaffold's tunability. By systematically modifying the aryl and amino substituents, researchers can fine-tune the molecule's properties to achieve the desired potency, selectivity, and drug-like characteristics.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, including necessary steps for characterization and quality control.

Protocol: Synthesis of a Representative c-MET Inhibitor

This protocol describes the synthesis of a hypothetical but representative inhibitor, N-(4-((2-fluoro-4-methylphenyl)amino)pyridin-3-yl)benzamide , based on common synthetic strategies.

Step 1: Suzuki Coupling

-

To a solution of 3-bromo-4-chloropyridine (1.0 eq) and phenylboronic acid (1.1 eq) in a 2:1 mixture of Toluene/EtOH, add 2M aqueous Na₂CO₃ (3.0 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90 °C for 12 hours under an argon atmosphere.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 3-phenyl-4-chloropyridine.

-

Validation: Confirm structure and purity via ¹H NMR and LC-MS.

Step 2: Buchwald-Hartwig Amination

-

In a sealed tube, combine 3-phenyl-4-chloropyridine (1.0 eq), 2-fluoro-4-methylaniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous dioxane and heat the mixture to 110 °C for 16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Cool the reaction, dilute with dichloromethane, and filter through celite.

-

Concentrate the filtrate and purify by column chromatography to yield the final product.

-

Validation: Confirm final structure and purity (>95%) via ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro c-MET Kinase Activity Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of the synthesized compound.

-

Reagent Preparation: Prepare a serial dilution of the test compound in DMSO, starting from 10 mM. Prepare solutions of c-MET kinase, GFP-tagged substrate, and ATP in kinase buffer.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the diluted test compound.

-

Add 5 µL of a 2x c-MET kinase/GFP-substrate mixture.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a 4x ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of a Tb-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

-